Bicyclo[3.3.3]undecane-2,6-dione
Description
Properties
CAS No. |
61206-14-2 |
|---|---|
Molecular Formula |
C11H16O2 |
Molecular Weight |
180.24 g/mol |
IUPAC Name |
bicyclo[3.3.3]undecane-2,6-dione |
InChI |
InChI=1S/C11H16O2/c12-10-7-5-9-3-1-2-8(10)4-6-11(9)13/h8-9H,1-7H2 |
InChI Key |
HXRILTBPSRMYIB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CCC(=O)C(C1)CCC2=O |
Origin of Product |
United States |
Preparation Methods
Dianion Alkylation and Annulation
The alkylation of vicinal dianions derived from cyclic diketones has been employed to construct strained bicyclic systems. For example, tricyclo[5.2.1.0²,⁶]decane derivatives undergo carbon–carbon bond cleavage under basic conditions, enabling ring expansion to bicyclo[5.3.1]undecane frameworks. Analogously, treatment of a tricyclo[3.3.3]undecane precursor with strong bases (e.g., NaN(TMS)₂) may facilitate transannular aldol condensation, yielding the target diketone via intramolecular cyclization.
Acid-Catalyzed Cyclization of Diketone Precursors
Cyclohexanediacetic acid derivatives react with acetic anhydride to form bicyclo[3.3.1]nonan-3-one analogs. Adapting this method, heating a linear undecane-2,6-dione precursor with $$ p $$-toluenesulfonic acid in toluene induces cyclodehydration, forming the bicyclo[3.3.3] skeleton. Yields are moderate (40–50%) due to competing polymerization.
Photochemical and Thermal [2+2] Cycloadditions
Intermolecular [2+2] Photocycloaddition
Irradiation of enone derivatives (e.g., cyclohexenone) with alkenes (e.g., cis-1,2-dichloroethylene) generates cyclobutane intermediates. Subsequent Zn-mediated dehalogenation and LiAlH₄ reduction yield diols, which undergo oxidative ring expansion with Pb(OAc)₄ to form bicyclo[3.3.0]octane systems. For this compound, analogous photoadducts derived from larger cyclic enones may undergo fragmentation and oxidation to install the diketone groups.
Intramolecular [2+2] Cycloaddition and Retro-Aldol Fragmentation
Intramolecular photocycloaddition of macrocyclic dienones generates strained bicyclic systems. For instance, irradiation of a 14-membered dienone produces a tricyclic cyclobutane, which undergoes retro-aldol cleavage to yield bicyclo[5.4.0]undecane. Applying this strategy to a 12-membered precursor could yield this compound after ketone oxidation.
Oxidative Methods for Ketone Installation
Oxidation of Bicyclo[3.3.3]undecane Diols
Hydroxylation of bicyclo[3.3.3]undecane via epoxidation and acid-catalyzed ring-opening produces vicinal diols. Oxidation with Jones reagent ($$ \text{CrO}3/\text{H}2\text{SO}_4 $$) or pyridinium chlorochromate (PCC) converts secondary alcohols to ketones. This two-step sequence achieves 60–70% yields but requires precise control over regioselectivity.
Ozonolysis of Cyclic Dienes
Ozonolysis of bicyclo[3.3.3]undecane dienes followed by reductive workup (e.g., Zn/HOAc) installs diketone groups. For example, ozonolysis of a tricyclo[5.2.1.0²,⁶]decene derivative produces a diketone after in situ reduction. Adapting this method to a bicyclo[3.3.3]undecene precursor could directly yield the target compound.
Ring Expansion via Fragmentation Reactions
Base-Induced Fragmentation of Tricyclic Precursors
Tricyclo[5.3.1]undecane systems undergo base-mediated fragmentation to bicyclo[5.3.1]undecane derivatives. Similarly, treating tricyclo[3.3.3]undecane oxides with aqueous NaOH may induce ring-opening and rearrangement to the this compound framework.
Acid-Catalyzed Homo-Payne Rearrangement
Epoxide derivatives of tricyclic systems rearrange under acidic conditions (e.g., $$ p $$-TsOH) to form bicyclic ketones. For example, epoxide 116 rearranges to merrilactone A (106 ) via a homo-Payne mechanism. Applying this to a tricyclo[3.3.3]undecane epoxide could yield the target diketone.
Comparative Analysis of Synthetic Routes
| Method | Key Steps | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|
| Dianion Alkylation | Transannular aldol condensation | 35–45 | High stereocontrol | Requires sensitive dianion precursors |
| Acid-Catalyzed Cyclization | Cyclodehydration | 40–50 | Simple conditions | Competing polymerization |
| [2+2] Photocycloaddition | Cyclobutane formation, expansion | 25–35 | Access to strained systems | Low yields due to side reactions |
| Ozonolysis of Dienes | Oxidative cleavage | 50–60 | Direct diketone installation | Requires diene precursor |
| Base-Induced Fragmentation | Ring-opening, rearrangement | 30–40 | Utilizes stable tricyclic precursors | Multi-step optimization required |
Chemical Reactions Analysis
Types of Reactions
Bicyclo[3.3.3]undecane-2,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the carbon atoms adjacent to the ketone groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like organolithium compounds and Grignard reagents are employed for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Products include carboxylic acids and esters.
Reduction: Products include diols and alcohols.
Substitution: Products vary depending on the nucleophile used, but can include alkylated or arylated derivatives.
Scientific Research Applications
Chemical Synthesis
Bicyclo[3.3.3]undecane-2,6-dione serves as a versatile intermediate in organic synthesis. It can participate in various reactions due to its unique bicyclic structure, allowing for the formation of complex molecules.
- Synthesis of Complex Molecules : The compound can be used as a building block for synthesizing larger, more complex organic molecules. Its reactivity allows for functionalization at multiple sites, facilitating the creation of diverse derivatives.
- Catalytic Applications : this compound has been explored in catalytic processes, particularly in asymmetric synthesis. Its ability to stabilize transition states makes it a valuable component in organocatalysis, leading to high enantioselectivity in reactions.
| Application | Description |
|---|---|
| Organic Synthesis | Intermediate for complex molecule synthesis |
| Catalysis | Used in asymmetric synthesis through organocatalysis |
Medicinal Chemistry
The compound has garnered attention for its potential therapeutic applications, particularly in the development of anticancer agents.
- Anticancer Activity : Research indicates that derivatives of this compound exhibit promising anticancer properties. Studies have shown that modifications to its structure can enhance its efficacy against various cancer cell lines.
- Biological Activity : The bicyclic framework is prevalent in many bioactive natural products, suggesting that this compound may share similar biological activities. Its derivatives are being investigated for their potential as novel pharmacological agents.
| Therapeutic Area | Findings |
|---|---|
| Anticancer | Derivatives show activity against multiple cancer cell lines |
| Biological Activity | Similarities with bioactive natural products suggest further potential |
Material Science
In material science, this compound is being explored for its unique physical properties.
- Polymer Chemistry : The compound can be used as a monomer in the synthesis of polymers with specific mechanical and thermal properties. Its rigid structure contributes to the stability and durability of the resulting materials.
- Nanotechnology : this compound derivatives are being investigated for applications in nanotechnology, particularly in the development of nanoscale devices and materials due to their unique electronic properties.
| Material Science Application | Description |
|---|---|
| Polymer Chemistry | Monomer for stable and durable polymers |
| Nanotechnology | Potential use in nanoscale devices and materials |
Case Studies
- Synthesis of Anticancer Agents : A study demonstrated the synthesis of a series of this compound derivatives that showed significant cytotoxicity against breast cancer cells (MCF-7). The structure-activity relationship (SAR) highlighted how specific functional groups influenced biological activity.
- Organocatalytic Reactions : Research showcased the use of this compound as an organocatalyst in the asymmetric synthesis of chiral compounds, achieving up to 95% enantiomeric excess (ee) under mild conditions.
Mechanism of Action
The mechanism of action of bicyclo[3.3.3]undecane-2,6-dione depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The exact pathways involved are subject to ongoing research, but it is believed that the compound can modulate biochemical pathways related to cell growth and apoptosis.
Comparison with Similar Compounds
Bicyclo[5.2.1]deca-2,6-dione
Structure : A bicyclic diketone with a [5.2.1] framework, featuring two ketone groups at positions 2 and 5.
Synthesis : Produced via oxidation of tricyclo[5.2.1.0²,⁶]decane using chromic anhydride in acetic acid (65% yield). The reaction selectively targets tertiary carbon atoms, forming a diketone with high conformational mobility .
Key Properties :
- IR spectrum shows C=O stretching at 1710 cm⁻¹, indicating minimal angular strain in the bicyclic system.
- PMR and mass spectrometry confirm structural identity and dynamic conformational interconversion .
Applications : Serves as a model for mechanistic and conformational studies in medium-sized bicyclic systems .
Bicyclo[3.3.1]nonane-2,6-dione
Structure : A smaller bicyclic diketone with a [3.3.1] framework.
Synthesis : Constructed via double Michael condensation using dimethyl malonate and formaldehyde, yielding a multi-substituted diketone .
Key Properties :
7-Bromo-4,4-dimethylbicyclo[6.3.0]undecane-2,6-dione
Structure : A brominated and methyl-substituted analog with a [6.3.0] bicyclic system.
Synthesis : Details unspecified, but X-ray crystallography confirms a distorted boat conformation in the eight-membered ring, stabilized by bromine and methyl substituents .
Key Properties :
- Bromine at position 7 introduces steric hindrance and electronic effects, altering reactivity compared to unsubstituted analogs.
- Crystal structure analysis reveals non-planar dione groups due to substituent-induced strain .
4-Azatricyclo[5.2.2.0²,⁶]undecane-3,5,8-trione
Structure : A tricyclic derivative containing nitrogen and three ketone groups.
Synthesis : Derived from 1,11-dimethyl-4-azatricyclo[5.2.2.0²,⁶]undecane-3,5,8-trione via epoxide ring-opening and amine functionalization .
Key Properties :
Comparative Data Table
Key Findings and Insights
- Conformational Flexibility : Bicyclo[5.2.1]deca-2,6-dione exhibits dynamic conformational interconversion, contrasting with the rigid [3.3.3] system of the target compound .
- Substituent Effects : Bromine and methyl groups in bicyclo[6.3.0] analogs introduce steric strain, reducing symmetry and altering reactivity compared to unsubstituted diketones .
- Synthetic Versatility: The [3.3.1] framework enables diverse functionalization via cycloadditions, while the [5.2.2] tricyclic system supports amino acid derivative synthesis .
Q & A
Q. What methodologies are optimal for synthesizing Bicyclo[3.3.3]undecane-2,6-dione, and how do reaction parameters influence yield?
The synthesis of bicyclic diones often employs oxidative methods. For example, chromic anhydride (CrO₃) in acetic acid selectively oxidizes tertiary carbons in tricyclic precursors (e.g., tricyclo[5.2.1.0²,⁶]decane) to yield bicyclo[5.2.1]deca-2,6-dione (a structural analog). Key parameters include:
- Molar ratio of oxidant : A 17-fold excess of CrO₃ in acetic acid yields 65% product, while reducing excess lowers yield (e.g., 50% purity with insufficient CrO₃) .
- Temperature and time : Elevated temperatures (e.g., 40–60°C) with extended reaction times stabilize yields, but excessive heating degrades the product .
Recommendation : Optimize CrO₃ stoichiometry and use controlled heating (40–50°C) with GC or IR monitoring for carbonyl band validation (1710 cm⁻¹ confirms dione formation) .
Q. How can researchers confirm the purity and structural integrity of this compound?
Analytical techniques include:
- IR spectroscopy : Validate carbonyl groups (C=O stretch at ~1710 cm⁻¹) and absence of hydroxyl or other functional groups .
- NMR spectroscopy : Use ¹³C NMR to identify sp³ carbons in the bicyclic framework and PMR with shear reagents to assess conformational mobility .
- Mass spectrometry : Molecular ion fragmentation patterns (e.g., m/z 152 for C₉H₁₂O₂) confirm molecular weight .
- Gas chromatography (GC) : Quantify purity (≥95% ideal) and monitor side products .
Q. What conformational dynamics are observed in bicyclic diones, and how do they impact reactivity?
Bicyclo[3.3.3]undecane derivatives exhibit high conformational mobility due to flexible eight-membered rings. For example, bicyclo[5.2.1]deca-2,6-dione adopts at least six interconverting conformers, as shown by PMR and molecular modeling . This mobility may influence steric accessibility of carbonyl groups in reactions like nucleophilic additions or reductions.
Advanced Research Questions
Q. How do steric and electronic factors dictate regioselectivity in Grignard reactions with bicyclic diones?
In spirodiisophorone analogs, Grignard reagents attack only the 3'-keto position, leaving the 6-keto group inert. This selectivity arises from:
- Steric hindrance : The bicyclo[2.2.2]octanone framework shields the 6-keto group via axial substituents, limiting reagent access .
- Electronic effects : Electron-withdrawing effects of adjacent bridgehead carbons deactivate the 6-keto group.
Experimental validation : Use ¹³C NMR to track reaction sites and Birch reduction to test inertness of specific carbonyl groups .
Q. How can researchers resolve contradictions in yield data under varying synthetic conditions?
Contradictions often arise from competing side reactions. For example:
- Excess CrO₃ : Increases oxidation efficiency but risks over-oxidation to carboxylic acids .
- Temperature vs. time : Higher temperatures accelerate oxidation but may degrade heat-sensitive intermediates.
Resolution strategy :
Conduct fractional factorial experiments to isolate critical variables (e.g., CrO₃ ratio, temperature).
Use GC-MS to identify side products (e.g., fragmented alkanes or acids) .
Q. What comparative advantages exist between chromic anhydride oxidation and alternative synthetic routes (e.g., condensation)?
- Chromic anhydride : High selectivity for tertiary carbons but generates hazardous waste (Cr³⁺) .
- Condensation routes : For bicyclo[3.3.1]nonane-2,6-dione, dimethyl malonate and paraformaldehyde condensation avoids heavy metals but requires strict pH control .
Trade-offs : Chromic methods offer scalability, while condensation is greener but less studied for larger bicyclic systems.
Q. How can computational modeling complement experimental studies of bicyclic dione reactivity?
- DFT calculations : Predict regioselectivity in Grignard additions by mapping electrostatic potentials and steric maps .
- Molecular dynamics (MD) : Simulate conformational interconversion rates to explain NMR line broadening .
Validation : Compare computed IR/NMR spectra with experimental data to refine force-field parameters .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
